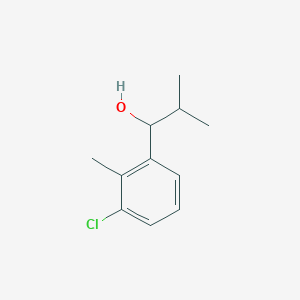
Ethyl 2-(o-tolyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(o-tolyloxy)benzoate: is an organic compound with the molecular formula C16H16O3. It is a type of ester, specifically an ethyl ester of 2-(o-tolyloxy)benzoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(o-tolyloxy)benzoate can be synthesized through the esterification of 2-(o-tolyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of modified clay as a solid acid catalyst can improve the conversion rate and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(o-tolyloxy)benzoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: 2-(o-tolyloxy)benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 2-(o-tolyloxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(o-tolyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Another ester with similar structural features but different reactivity and applications.
6-chloro-2-(p-tolyloxy)methyl-1H-benzo[d]imidazole: A compound with a similar tolyloxy group but different core structure and biological activities.
Uniqueness: Ethyl 2-(o-tolyloxy)benzoate is unique due to its specific ester linkage and the presence of the o-tolyloxy group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenoxy)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)13-9-5-7-11-15(13)19-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3 |
InChI Key |
MFJSONAPWGITKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


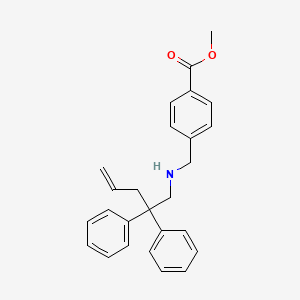
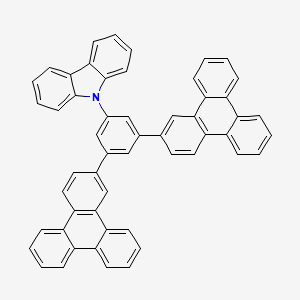
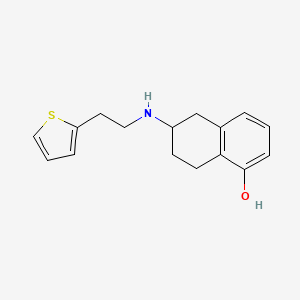
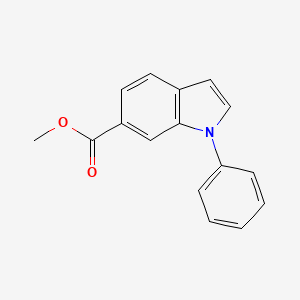
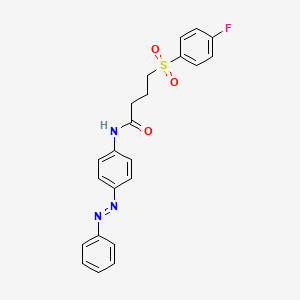
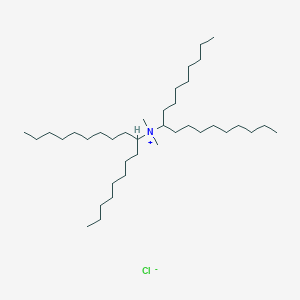
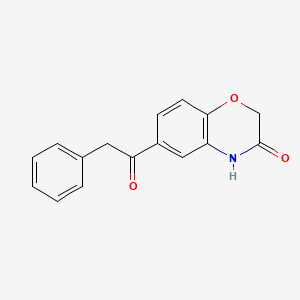
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)
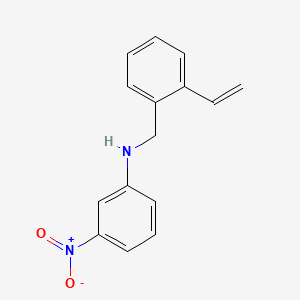
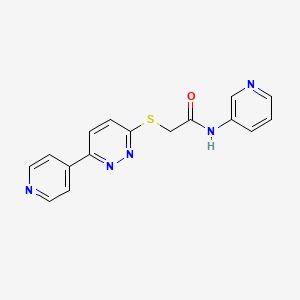
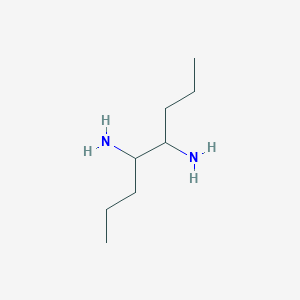

![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
